1. OsimertinibCompound Description: Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) []. It is used to treat non-small cell lung cancer (NSCLC) that has metastasized and has a specific EGFR mutation (T790M) [, ]. Osimertinib forms a covalent bond with cysteine 797 at the ATP binding site of EGFR, leading to inhibition of the enzyme and anti-tumor activity []. Relevance: Osimertinib contains the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety, which shares structural similarities with the 2-(5-fluoro-1H-indol-3-yl)ethyl group in N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea. Both compounds contain an indole ring system, and the substituents on the indole nitrogen and 3-position are structurally related.
2. N-(2-((2-(dimethylamino) ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl) amino) phenyl)acrylamideCompound Description: This compound is a potential genotoxic impurity found in Osimertinib Mesylate []. Genotoxic impurities are those that can potentially damage DNA and lead to mutations, potentially causing cancer. Relevance: This impurity is structurally very similar to Osimertinib and shares the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety that is also related to N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea.
3. N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amin o)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamideCompound Description: This compound is another third-generation EGFR-TKI that exhibits good therapeutic effects against cancer, especially against tumors with T790M and L858R mutations [].Relevance: Similar to Osimertinib and the genotoxic impurity mentioned above, this EGFR-TKI also shares the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one core structure, suggesting a potential structure-activity relationship for this class of compounds in targeting EGFR. The presence of this common moiety further highlights its potential relevance to the target compound.
4. N-(3-((5-chloro2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)a crylamideCompound Description: This molecule is a third-generation EGFR TKI that demonstrates promising therapeutic effects against cancer [, ]. It acts by targeting EGFR with the T790M mutation, which is often associated with resistance to first-generation EGFR inhibitors [].Relevance: The compound features the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one substructure, making it structurally similar to Osimertinib and the other related compounds mentioned. This recurring motif points to its importance for the activity of these EGFR inhibitors and strengthens the connection to the 2-(5-fluoro-1H-indol-3-yl)ethyl group present in N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea.
5. 4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, hydrochloride (SSR126768A)Compound Description: SSR126768A is a potent, selective, and orally active oxytocin (OT) receptor antagonist []. This compound exhibits nanomolar affinity for both rat and human OT receptors and demonstrates a long duration of action in vivo []. Studies suggest its potential as a tocolytic agent for the management of preterm labor [].Relevance: SSR126768A contains a 2,3-dihydro-1H-indol-3-yl moiety, which shares structural similarities with the 1H-indol-3-yl group found in N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea. Both compounds possess an indole ring system, albeit with different substitution patterns and saturation levels. Despite these differences, the presence of the indole core suggests potential overlap in their pharmacological profiles or molecular targets.
6. N-{2-[4-(5-chloro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide (Compound 16)Compound Description: This research compound exhibits high-affinity partial agonism at dopamine D2 receptors (D2R), antagonism at serotonin 5-HT6 receptors (5-HT6R), and serotonin transporter (SERT) blocking activity []. In vivo studies in mice have demonstrated its antipsychotic-like, antidepressant-like, and anxiolytic-like activities without inducing motor impairments []. Additionally, it shows potential in improving memory and ameliorating scopolamine-induced memory deficits, suggesting its potential for treating both cognitive and noncognitive symptoms of dementia [].Relevance: Compound 16 features a 5-chloro-1H-indol-3-yl group, bearing a close structural resemblance to the 5-fluoro-1H-indol-3-yl group in N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea. This similarity arises from the shared indole scaffold and the halogen substituent at the 5-position, hinting at potential similarities in their pharmacological properties.
7. N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamideCompound Description: This compound acts as a melatonin analog and a low-affinity inhibitor of Notum, a Wnt deacylase enzyme []. It competes with the palmitoleate lipid tail of Wnt for binding to the catalytic pocket of Notum []. Although its inhibitory activity is modest (IC50 of 75 µmol/L), its structure offers a starting point for developing more potent Notum inhibitors with potential therapeutic benefits in neurodegenerative diseases []. Relevance: N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide possesses a remarkably similar structure to the target compound, N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea. Both compounds share the same 2-(5-fluoro-1H-indol-3-yl)ethyl core structure, differing only in the substituent attached to the ethyl amino group. This close structural relationship suggests they might interact with similar molecular targets or exhibit overlapping pharmacological profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.